molecular formula C19H25BBrNO3 B13323659 1-(6-Bromo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one

1-(6-Bromo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B13323659
M. Wt: 406.1 g/mol
InChI Key: MZVIVHXBNNXRSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Bromo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one is a complex organic compound that features a brominated indole core and a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one typically involves multiple stepsThe reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the brominated indole core.

    Substitution: The bromine atom can be substituted with other nucleophiles in a variety of substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized indole derivatives .

Scientific Research Applications

1-(6-Bromo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Bromo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The brominated indole core can interact with various enzymes and receptors, modulating their activity. The boronate ester group can also participate in reversible covalent bonding with biological molecules, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-7-methoxyimidazo[1,2-a]pyridine
  • 4-Bromo-7-azaindole
  • 5-Bromo-7-azaindole

Uniqueness

1-(6-Bromo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one is unique due to the presence of both a brominated indole core and a boronate ester group.

Properties

Molecular Formula

C19H25BBrNO3

Molecular Weight

406.1 g/mol

IUPAC Name

1-[6-bromo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-2,2-dimethylpropan-1-one

InChI

InChI=1S/C19H25BBrNO3/c1-17(2,3)16(23)22-11-10-12-8-9-13(21)14(15(12)22)20-24-18(4,5)19(6,7)25-20/h8-11H,1-7H3

InChI Key

MZVIVHXBNNXRSM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2N(C=C3)C(=O)C(C)(C)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.